molecular formula C7H4ClNO3 B100839 4-Chloro-3-nitrobenzaldehyde CAS No. 16588-34-4

4-Chloro-3-nitrobenzaldehyde

Cat. No. B100839
CAS RN: 16588-34-4
M. Wt: 185.56 g/mol
InChI Key: HETBKLHJEWXWBM-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzaldehyde is a compound that has been the subject of various spectroscopic and computational studies. The compound's structure and properties have been analyzed using techniques such as FT-IR, FT-Raman, and quantum chemical calculations. These studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties of the molecule .

Synthesis Analysis

The synthesis of derivatives of 4-chloro-3-nitrobenzaldehyde has been explored in the literature. For instance, the crystal structure of a derivative formed by the reaction of 2-chloro-5-nitrobenzaldehyde with [3,4]dioxolebenzohydrazide has been reported, indicating the utility of 4-chloro-3-nitrobenzaldehyde in forming novel compounds . Additionally, the synthesis of a binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde has been described, showcasing the reactivity of chlorinated benzaldehydes in forming molecular complexes .

Molecular Structure Analysis

The molecular structure of 4-chloro-3-nitrobenzaldehyde has been extensively studied using computational methods. Ab initio and DFT calculations have provided detailed information on the optimized structures, harmonic vibrational frequencies, and potential energy distribution of the molecule . The crystal structure of related compounds, such as [3,4]dioxole-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, has been determined, revealing the configuration and dihedral angles between substituted benzene rings .

Chemical Reactions Analysis

The reactivity of 4-chloro-3-nitrobenzaldehyde in chemical reactions has been implied through studies of related compounds. For example, the condensation reaction of 2-chloro-3,4-dimethoxybenzaldehyde with 4-dinitrophenylhydrazine to form a hydrazone derivative suggests that chlorinated benzaldehydes can participate in similar condensation reactions . The formation of a stable complex with carbon tetrachloride also indicates the potential for intermolecular interactions involving nitro groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-nitrobenzaldehyde have been characterized through various spectroscopic methods. The FT-IR and FT-Raman spectra provide information on the vibrational modes of the molecule, while NBO analysis sheds light on the stability arising from hyperconjugative interactions and charge delocalization. The HOMO-LUMO energy gap obtained from these studies reflects the chemical activity of the molecule. Thermodynamic functions have also been calculated, contributing to the understanding of the molecule's behavior under different temperatures . The crystal packing of related compounds has been described, indicating the presence of π-π stacking effects and hydrogen bonding, which are important for the solid-state properties of these materials .

Scientific Research Applications

  • Spectral Analysis and Chemical Activity Studies

    • Karunakaran and Balachandran (2012) conducted FT-IR and FT-Raman spectral measurements of 4-chloro-3-nitrobenzaldehyde. Their study utilized ab initio HF and DFT calculations to analyze the stability, charge delocalization, and chemical activity of the molecule, revealing insights into its potential energy distribution and thermodynamic functions.
  • Analytical Method Development

    • Luo et al. (2018) developed a novel HPLC-UV derivatization method for detecting 4-nitrobenzaldehyde, using 3-nitrophenylhydrazine as a derivatization reagent. This method, which applies to chloramphenicol samples, offers enhanced specificity and sensitivity for controlling 4-nitrobenzaldehyde as a potential genotoxic impurity in drug substances (Luo et al., 2018).
  • Mechanistic Insights in Chemical Reactions

    • Forbes et al. (1968) investigated the conversion of nitro-2-chlorotropones into m-hydroxybenzaldehydes, elucidating the mechanism behind the production of derivatives like 4-chloro-3-hydroxy-2-nitrobenzaldehyde. This study contributes to understanding the chemical pathways and transformations in related compounds (Forbes et al., 1968).
  • Photoreaction Studies

    • Meng et al. (1994) explored the solid-state photoreaction of nitrobenzaldehydes with indole, discovering a dual pathway involving the formation of specific compounds. Their research aids in understanding the photoreactive behavior of compounds like 4-chloro-3-nitrobenzaldehyde (Meng et al., 1994).
  • Catalysis Research

    • Santos et al. (2003) demonstrated the use of CH3ReO2L complexes as catalysts for olefination of aldehydes, including 4-nitrobenzaldehyde. Their findings contribute to the development of new catalytic processes in organic synthesis (Santos et al., 2003).
  • Organic Synthesis and Reaction Control

    • Zha et al. (2010) achieved controlled benzylation and allylation of 4-nitrobenzaldehyde, demonstrating the influence of different catalysts and phase transfer catalysts in these reactions. This research has implications for selective synthesis in organic chemistry (Zha et al., 2010).
  • Environmental Applications

    • Santos et al. (2020) studied the degradation pathway of 4-nitrobenzaldehyde in catalytic ozonation processes, using carbon nanotubes as catalysts. Their findings are significant for environmental applications, particularly in the degradation of pollutants (Santos et al., 2020).

Safety And Hazards

4-Chloro-3-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and an allergic skin reaction . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBKLHJEWXWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044846
Record name 4-Chloro-3-nitrobenzaldehyde
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chloro-3-nitrobenzaldehyde

CAS RN

16588-34-4
Record name 4-Chloro-3-nitrobenzaldehyde
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Record name 4-Chloro-3-nitrobenzaldehyde
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Record name Benzaldehyde, 4-chloro-3-nitro-
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Record name 4-Chloro-3-nitrobenzaldehyde
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Record name 4-chloro-3-nitrobenzaldehyde
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Record name 4-CHLORO-3-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
V Karunakaran, V Balachandran - … Acta Part A: Molecular and Biomolecular …, 2012 - Elsevier
… cm −1 ) spectral measurements of 4-chloro-3-nitrobenzaldehyde have been done. Ab initio (… -IR and FT-Raman spectra of 4-chloro-3-nitrobenzaldehyde are reported on the basis of the …
Number of citations: 59 www.sciencedirect.com
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
The preparation of a mononitro-derivative of p-aminobenzaldehyde was patented by Kalle and Co.(DR-P. 89244), but Walther and Bretschneider (J. pr. Chem., 1898, 57, 535) were …
Number of citations: 8 pubs.rsc.org
EM van der Aar, MJ de Groot, T Bouwman… - Chemical research in …, 1997 - ACS Publications
In the present study, eleven 4-substituted 1-chloro-2-nitrobenzenes were tested for their GSH conjugation capacity when catalyzed by base or rat glutathione S-transferase (GST) 4-4. …
Number of citations: 15 pubs.acs.org
J Miller - Journal of the American Chemical Society, 1954 - ACS Publications
… nitrobenzophenone, (vii) 4-chloro-3-nitrobenzaldehyde and (viii) 4-chloro-3nitrobenzonitrile. … 4-Chloro-3-nitrobenzaldehyde: from ^-chlorobenzaldehyde by the method of Van der Lee8; …
Number of citations: 13 pubs.acs.org
T Giannopoulos, JR Ferguson, BJ Wakefield… - Tetrahedron, 2000 - Elsevier
… , 20 methylation of 4-hydroxy-3-nitrobenzaldehyde, 21 nitration of 4-methoxybenzaldehyde 22 and nucleophilic aromatic substitution of chloride ion from 4-chloro-3-nitrobenzaldehyde. …
Number of citations: 22 www.sciencedirect.com
A Hinshelwood, G McGarvie, EM Ellis - Chemico-biological interactions, 2003 - Elsevier
… In this study, we show that the enzyme is also able to reduce other aromatic aldehydes such as 4-chloro-3-nitrobenzaldehyde, and 3-nitrobenzaldehyde, and has particular high specific …
Number of citations: 28 www.sciencedirect.com
T Nasr, BM Kariuki, MM Elansary… - Acta Crystallographica …, 2023 - scripts.iucr.org
… 4-Chloro-3-nitrobenzaldehyde (185.56 mg, 0.001 mmol) and glacial acetic acid (1 ml) were added to a solution of compound II (205.64 mg, 0.001 mmol) in dioxane (15 ml) while stirring…
Number of citations: 8 scripts.iucr.org
H Aziz, A Saeed, F Jabeen, U Florke… - Chinese Journal of …, 2018 - researchgate.net
… Briefly, a mixture of acetophenone (0.01 mol) and 4chloro-3-nitrobenzaldehyde (0.01 mol) was dissolved in ethanol (20 mL). Catalytic amount (0.1 gm) of …
Number of citations: 1 www.researchgate.net
H Chiririwa, E Muzenda - ujcontent.uj.ac.za
… Abstract— Four new Schiff base ligands [1-4] have been prepared by a 2:1 molar condensation of ethylenediamine with 4methoxy-benzaldehyde, 4 chloro-3 nitrobenzaldehyde, 2, 3 …
Number of citations: 5 ujcontent.uj.ac.za
RI MELTZER, S FARBER, E MERRILL… - The Journal of Organic …, 1961 - ACS Publications
… (0.45 mole) of 4-chloro-3-nitrobenzaldehyde, 84 g. of fused sodium acetate and 630 ml. of … of both reaction products of diethyl malonate and 4-chloro-3-nitrobenzaldehyde, III and IV. The …
Number of citations: 4 pubs.acs.org

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